N-(butan-2-yl)-2-(4-chlorophenoxy)propanamide
Overview
Description
N-(butan-2-yl)-2-(4-chlorophenoxy)propanamide is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74 g/mol. The purity is usually 95%.
The exact mass of the compound N-(sec-butyl)-2-(4-chlorophenoxy)propanamide is 255.1026065 g/mol and the complexity rating of the compound is 240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity Evaluation
- A study focused on the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, including derivatives similar to N-(sec-butyl)-2-(4-chlorophenoxy)propanamide, evaluated their potential as tyrosinase and melanin inhibitors. This research indicates the compound's application in developing depigmentation drugs with minimal side effects, as shown by both in vitro and in vivo approaches, including zebrafish models and cytotoxicity assessments through hemolytic activity (Raza et al., 2019).
Material Characterization and Nonlinear Optical Properties
- Another application is in the field of materials science, where N-(2-Chlorophenyl)-(1-Propanamide), a compound structurally related to N-(sec-butyl)-2-(4-chlorophenoxy)propanamide, was synthesized and characterized. Its crystals were grown using the slow evaporation technique, and their optical properties were analyzed, indicating potential use in nonlinear optical materials and electro-optic applications (Prabhu et al., 2001).
Environmental Impact and Toxicity Studies
- The environmental impact and toxicity of similar compounds have been assessed, such as the study on propanil (N-(3,4-dichlorophenyl)propanamide), which examined its concentrations in paddy soil and water and its retention in wetland systems in Sri Lanka. The findings highlight the environmental persistence of such compounds and their potential bioaccumulation in edible wetland plants, posing health risks to humans (Perera et al., 1999).
Properties
IUPAC Name |
N-butan-2-yl-2-(4-chlorophenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-4-9(2)15-13(16)10(3)17-12-7-5-11(14)6-8-12/h5-10H,4H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYUFHPVFIWMBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C)OC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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